molecular formula C17H18FNO3 B12079831 Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate

Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate

Cat. No.: B12079831
M. Wt: 303.33 g/mol
InChI Key: BCLVRNIZANVPBF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate is an organic compound with a complex structure that includes an amino group, a methoxy group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxy group, in particular, may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C17H18FNO3

Molecular Weight

303.33 g/mol

IUPAC Name

methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate

InChI

InChI=1S/C17H18FNO3/c1-21-17(20)16(19)10-12-6-8-14(9-7-12)22-11-13-4-2-3-5-15(13)18/h2-9,16H,10-11,19H2,1H3

InChI Key

BCLVRNIZANVPBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2F)N

Origin of Product

United States

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